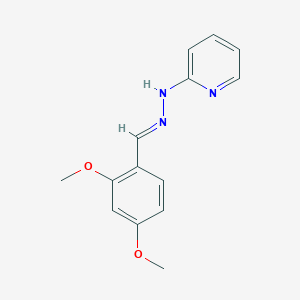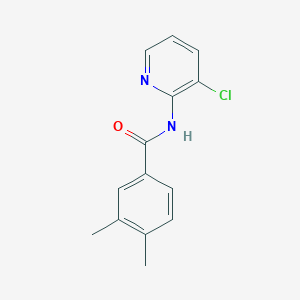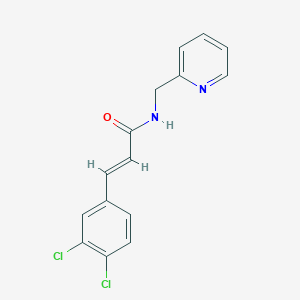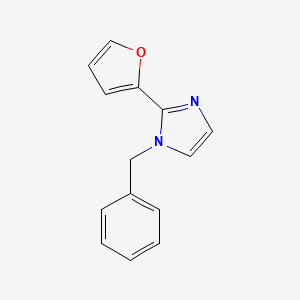
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone, also known as DMB-PH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMB-PH is a hydrazone derivative that has been synthesized from 2,4-dimethoxybenzaldehyde and 2-pyridinylhydrazine.
作用機序
The mechanism of action of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone varies depending on its application. In the case of its use as an anticancer agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In the case of its use as a neuroprotective agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to protect neurons from oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to have several biochemical and physiological effects depending on its application. In the case of its use as an anticancer agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to induce apoptosis in cancer cells, inhibit the migration and invasion of cancer cells, and downregulate the expression of matrix metalloproteinases.
In the case of its use as a neuroprotective agent, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been shown to protect neurons from oxidative stress and inflammation, upregulate the expression of antioxidant enzymes, and inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is its versatility in various applications. 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be used as a fluorescent probe for the detection of metal ions, a precursor for the synthesis of MOFs, and a potential therapeutic agent for cancer and neurodegenerative diseases.
One of the limitations of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone is its potential toxicity and side effects. However, its toxicity and side effects have not been extensively studied, and more research is needed to determine its safety profile.
将来の方向性
There are several future directions for the research and development of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone. One potential direction is the optimization of its synthesis method to improve the yield and purity of the product. Another potential direction is the development of new applications for 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone, such as its use as a biosensor or drug delivery system. Additionally, more research is needed to determine the safety and efficacy of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone in various applications.
合成法
The synthesis of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone involves the reaction of 2,4-dimethoxybenzaldehyde with 2-pyridinylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form the final product. The synthesis of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been reported in several research articles, and the yield and purity of the product can be optimized by adjusting reaction conditions and purification methods.
科学的研究の応用
2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been investigated as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been studied as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.
In biochemistry, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. The fluorescence properties of 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone can be modulated by the binding of metal ions, making it a useful tool for the detection and quantification of metal ions in biological samples.
In materials science, 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. 2,4-dimethoxybenzaldehyde 2-pyridinylhydrazone has been used as a ligand for the synthesis of MOFs with tunable properties, making it a useful tool for the design and synthesis of new MOFs.
特性
IUPAC Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-18-12-7-6-11(13(9-12)19-2)10-16-17-14-5-3-4-8-15-14/h3-10H,1-2H3,(H,15,17)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBFABXCFGIWDO-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]pyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
![N-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5714635.png)

![2-(4-methoxyphenyl)-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5714646.png)

![4-[5-(2,3-dichlorophenyl)-2-furoyl]morpholine](/img/structure/B5714675.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine](/img/structure/B5714683.png)



![N-[2-(3-chlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5714718.png)
![3-{[(benzoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5714720.png)

